molecular formula C8H8N2OS B2808176 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole CAS No. 478049-18-2

5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole

Numéro de catalogue: B2808176
Numéro CAS: 478049-18-2
Poids moléculaire: 180.23
Clé InChI: RFEMBDYIVOPXDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,2-oxazole (isoxazole) ring linked to a 2-methyl-1,3-thiazole ring, a structural motif present in compounds with a range of documented biological activities. Hybrid heterocycles containing both oxazole and thiazole rings are frequently investigated as core structures for developing new therapeutic agents . Research on analogous structures has demonstrated potent in vitro antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans and Aspergillus niger . Furthermore, similar thiazolyl-oxadiazole derivatives have shown promising cytotoxic activity in screenings against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating the potential of such heterocyclic scaffolds in anticancer research . The molecule's value in research also lies in its use as a key intermediate or building block for the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Propriétés

IUPAC Name

5-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-5-7(3-9-11-5)8-4-12-6(2)10-8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEMBDYIVOPXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C2=CSC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Navigating the Unknown: A Technical Guide to the Anticipated Toxicity and Safe Handling of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended to provide a comprehensive overview of the potential toxicity and safe handling procedures for 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole. It is crucial to note that, as of the date of this publication, specific toxicological data and a formal Safety Data Sheet (SDS) for this compound are not publicly available. The information herein is extrapolated from data on structurally related thiazole and oxazole derivatives and should be used as a guide for preliminary risk assessment and laboratory safety protocols. All handling of this compound should be conducted by trained professionals in a controlled laboratory setting, assuming the substance is hazardous.

Introduction

5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole is a heterocyclic compound incorporating both a thiazole and an isoxazole moiety. Such hybrid molecules are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with these ring systems.[1] Thiazole derivatives are known for a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Similarly, the oxazole ring is a key structural component in many biologically active compounds.[3] The combination of these two pharmacophores in a single molecule suggests a potential for novel biological activity, making a thorough understanding of its safety profile paramount for researchers.

This guide provides a predictive toxicological assessment and outlines essential safety precautions for handling 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole, enabling research and development professionals to manage potential risks effectively.

Predictive Toxicological Profile

In the absence of specific data, a predictive toxicological profile is constructed based on the known hazards of the thiazole and oxazole functional groups and related derivatives.

Acute Toxicity

The acute toxicity of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole is not known. However, studies on other thiazole derivatives have indicated the potential for toxicity at high doses. For instance, research on oxothiazole has suggested that high doses can lead to severe liver damage.[4] Therefore, it is prudent to assume that this compound may be harmful if ingested, inhaled, or absorbed through the skin.

Organ-Specific Toxicity

Based on studies of related compounds, the primary organs of concern for potential toxicity are the liver and kidneys. A study on a different thiazole derivative showed that it caused significant liver and kidney damage in animal models at high concentrations.[4]

Irritation and Sensitization

Many heterocyclic compounds are known to be irritants. The parent compound, oxazole, is classified as causing serious eye damage.[5][6] It is therefore recommended to handle 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole as a potential skin and eye irritant. The potential for respiratory irritation should also be considered, especially when handling the compound in powdered form.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no data to suggest that 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole is carcinogenic, mutagenic, or a reproductive toxin. However, in the absence of specific testing, these effects cannot be ruled out.

The following table summarizes the anticipated hazard classification based on available data for related compounds.

Hazard ClassificationAnticipated HazardBasis for Prediction
Acute Oral ToxicityCategory 4 (Harmful if swallowed)General toxicity of some heterocyclic compounds.
Acute Dermal ToxicityUnknownLack of data.
Acute Inhalation ToxicityUnknownLack of data.
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)General properties of related heterocyclic compounds.
Serious Eye Damage/IrritationCategory 1 (Causes serious eye damage)Hazard classification of oxazole.[5][6]
Respiratory or Skin SensitizationPossibleGeneral properties of complex organic molecules.
Germ Cell MutagenicityUnknownLack of data.
CarcinogenicityUnknownLack of data.
Reproductive ToxicityUnknownLack of data.
Specific Target Organ ToxicityPossible (Liver, Kidneys)Data from studies on other thiazole derivatives.[4]

Safe Handling and Personal Protective Equipment (PPE)

Given the unknown toxicological profile, a cautious approach to handling is essential. The following procedures and PPE are recommended.

Engineering Controls
  • Ventilation: All work with 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole, including weighing and solution preparation, should be conducted in a certified chemical fume hood.

  • Containment: Use appropriate containment measures to minimize the release of dust or aerosols.

Personal Protective Equipment
  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.[5][7]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently.[7]

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

The following diagram illustrates the recommended workflow for the safe handling of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood 1. Enter controlled area Weighing Carefully Weigh Solid Compound FumeHood->Weighing 2. Begin experiment Dissolution Slowly Add to Solvent (if applicable) Weighing->Dissolution Decontaminate Decontaminate Surfaces and Glassware Dissolution->Decontaminate 3. After experiment Waste Dispose of Waste in Labeled, Sealed Containers Decontaminate->Waste RemovePPE Remove PPE Correctly Waste->RemovePPE

Caption: A generalized workflow for the safe handling of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

  • Small Spills: For small spills of solid material, carefully sweep up and place in a sealed container for disposal. Avoid generating dust.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust.

  • Ventilation: Ensure adequate ventilation during cleanup.

Fire-Fighting Measures

The flammability of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole is unknown. However, the parent compound, oxazole, is a highly flammable liquid.[5][6] Therefore, it is prudent to treat this compound as potentially flammable.

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.

  • Hazardous Combustion Products: Combustion may produce toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. This may require disposal as hazardous waste.

Experimental Protocols: A Framework for Toxicity Assessment

For any novel compound with unknown toxicity, a tiered approach to toxicological testing is recommended. The following outlines a general framework for assessing the toxicity of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole.

In Vitro Assays
  • Cytotoxicity Assays:

    • Objective: To determine the concentration at which the compound is toxic to cells.

    • Methodology:

      • Culture a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).

      • Expose the cells to a range of concentrations of the compound.

      • After a set incubation period, assess cell viability using a standard assay such as MTT or LDH release.

      • Calculate the IC50 (the concentration that inhibits 50% of cell growth).

  • Genotoxicity Assays:

    • Objective: To assess the potential of the compound to damage DNA.

    • Methodology:

      • Perform an Ames test using different strains of Salmonella typhimurium to detect point mutations.

      • Conduct a micronucleus test in a mammalian cell line to assess chromosomal damage.

The following diagram illustrates a decision-making workflow for preliminary toxicity testing.

Toxicity_Testing_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (if warranted) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Decision1 Significant In Vitro Toxicity? Cytotoxicity->Decision1 Genotoxicity Genotoxicity Assays (e.g., Ames Test) Genotoxicity->Decision1 AcuteToxicity Acute Oral Toxicity Study (e.g., OECD 423) RepeatDose Repeat-Dose Toxicity Study AcuteToxicity->RepeatDose Proceed Proceed with Caution (Further Development) RepeatDose->Proceed Acceptable Toxicity Stop Stop Development or Redesign Molecule RepeatDose->Stop Unacceptable Toxicity Start Novel Compound Start->Cytotoxicity Start->Genotoxicity Decision1->AcuteToxicity Yes Decision1->Proceed No

Caption: A decision-making workflow for the toxicological assessment of a novel compound.

Conclusion

While the specific toxicological properties of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole are yet to be determined, the available data on related thiazole and oxazole derivatives warrant a high degree of caution in its handling. Researchers and drug development professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment. The information and recommendations provided in this guide are intended to form the basis of a comprehensive safety plan. It is imperative that any organization working with this compound conducts a thorough risk assessment and, where possible, initiates toxicological studies to establish a definitive safety profile.

References

  • Ghasemi, B. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Journal of Mazandaran University of Medical Sciences, 25(125), 76-87.
  • ResearchGate. (2025). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1772.
  • Capot Chemical. (2008). MSDS of Oxazole. Retrieved from [Link]

  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(1), 599-612.
  • Al-Ghorbani, M., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(23), 5627.
  • Wang, D. C., et al. (2013). 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o853.
  • Al-Ghorbani, M., et al. (2020). Novel Thiazole-Based Thiazolidinones as Potent Anti-infective Agents: In silico PASS and Toxicity Prediction, Synthesis, Biological Evaluation and Molecular Modelling. Current Drug Discovery Technologies, 17(4), 543-557.
  • Synerzine. (2018). Safety Data Sheet - Oxazole, trimethyl-. Retrieved from [Link]

  • Yurttas, L., et al. (2018). Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies. Anti-Cancer Agents in Medicinal Chemistry, 18(9), 1279-1288.
  • FooDB. (2010). Showing Compound 5-Ethyl-4-methyl-2-(1-methylethyl)oxazole (FDB017027). Retrieved from [Link]

  • Kumar, D., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 890185.
  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Farmacia Journal. (n.d.). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(23), 5627.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of 5-methyl-4-thio-6-(1,3,4-oxa-diasol-2-il)-thieno[2,3-d]pirimidine and its S-derivatives. Retrieved from [Link]

  • Kumar, A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Chemical Synthesis Database. (n.d.). 5-methyl-4-tosyl-oxazole. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

Sources

Methodological & Application

Functionalization strategies for the 5-methyl group on the oxazole ring

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The oxazole ring is a privileged scaffold in medicinal chemistry, found in bioactive natural products (e.g., Muscoride A) and synthetic clinical candidates.[1][2] However, functionalizing the 5-methyl group presents a specific regiochemical challenge. The C2 position is significantly more acidic (pKa ~20) than the C5-methyl protons, leading to competitive lithiation and potential ring-opening instabilities.

This guide details three distinct strategies to bypass these limitations and successfully functionalize the 5-methyl position:

  • Radical Bromination (Wohl-Ziegler): For installing electrophilic handles.[1]

  • Lateral Lithiation: For nucleophilic chain extension (requires C2 blocking).[1]

  • Riley Oxidation: For direct conversion to aldehydes.[1][3][4][5]

The Reactivity Landscape: Mechanistic Insights

To successfully modify the 5-methyl group, one must navigate the electronic bias of the oxazole ring.

Acidity and Regioselectivity Profile
  • C2-H (The Trap): The proton at C2 is the most acidic site.[6] Treatment with strong bases (n-BuLi, LDA) preferentially deprotonates C2.[6] The resulting 2-lithiooxazole is unstable above -60°C, existing in equilibrium with an acyclic isocyanide enolate (ring opening), which leads to polymerization or decomposition.[1]

  • C5-Methyl (The Target): The protons on the 5-methyl group are vinylogous to the nitrogen lone pair but are less acidic than C2. Direct lateral lithiation here requires either blocking C2 or using specific kinetic conditions.

  • C4-H: Generally the least reactive position for deprotonation.

Decision Matrix: Pathway Selection

Use the following logic flow to determine the optimal experimental approach for your substrate.

OxazoleStrategy Start Start: 5-Methyl Oxazole Substrate CheckC2 Is the C2 position substituted? Start->CheckC2 C2_No No (C2-H present) CheckC2->C2_No  C2 is open C2_Yes Yes (e.g., 2-Phenyl) CheckC2->C2_Yes  C2 blocked Warning CRITICAL RISK: Base will attack C2 first. Ring opening likely. C2_No->Warning Sol_Radical Strategy: Radical Bromination (Wohl-Ziegler) Warning->Sol_Radical  Radical path avoids pKa issues Choice Desired Product? C2_Yes->Choice Path_Nuc Chain Extension (C-C Bond Formation) Choice->Path_Nuc Path_Ox Aldehyde/Ketone (C=O Formation) Choice->Path_Ox Path_Hal Alkyl Halide (Substitution Handle) Choice->Path_Hal Proto_Lith Protocol: Lateral Lithiation (LDA / -78°C) Path_Nuc->Proto_Lith Proto_SeO2 Protocol: Riley Oxidation (SeO2 / Dioxane) Path_Ox->Proto_SeO2 Proto_NBS Protocol: Wohl-Ziegler (NBS / PhCF3) Path_Hal->Proto_NBS

Figure 1: Strategic decision tree for selecting the functionalization method based on C2 substitution status and desired end-product.

Protocol A: Radical Functionalization (Wohl-Ziegler)

Best For: Substrates with unsubstituted C2 positions or when installing a leaving group (Br) for further SN2 reactions.[1] Mechanism: Free-radical substitution using N-Bromosuccinimide (NBS). This bypasses the C2-acidity issue entirely.

Materials
  • Substrate: 5-methyl oxazole derivative.[7]

  • Reagent: N-Bromosuccinimide (NBS) (Recrystallized from water to remove free Br2).

  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.[1]

  • Solvent:

    
    -Trifluorotoluene (PhCF3). Note: This is a greener, high-boiling alternative to the banned CCl4.
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the 5-methyl oxazole (1.0 equiv) in anhydrous PhCF3 (0.2 M concentration).

  • Reagent Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv).[1]

    • Expert Tip: Do not add excess NBS initially. Over-bromination to the dibromo-species is a common side reaction.

  • Reaction: Degas the solution with Argon for 10 minutes. Heat the mixture to reflux (approx. 102°C) under an inert atmosphere.

  • Monitoring: Monitor by TLC or LCMS every 30 minutes. The reaction is typically complete within 1–4 hours.

    • Visual Cue: The reaction is often done when the dense NBS solid at the bottom converts to low-density succinimide floating at the top.[8]

  • Workup: Cool to room temperature. Filter off the succinimide precipitate. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The product, 5-(bromomethyl)oxazole, is often lacrimatory and unstable on silica for long periods; use immediately or store at -20°C.[1]

Protocol B: Lateral Lithiation

Best For: 2-Substituted oxazoles (C2 blocked).[1] Allows for carbon-carbon bond formation via electrophile trapping. Constraint: If C2 is a proton, this protocol will fail (C2 lithiation will occur).

Materials
  • Base: Lithium Diisopropylamide (LDA) (Freshly prepared or commercial 2.0 M solution).[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Electrophile: Alkyl halide, aldehyde, or epoxide.[1]

  • Quench: Saturated NH4Cl solution.

Step-by-Step Methodology
  • Base Generation: In a dried flask under Argon, add anhydrous THF and diisopropylamine (1.1 equiv). Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins to form LDA.

  • Substrate Addition: Dissolve the 2-substituted -5-methyloxazole (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the LDA mixture at -78°C.

    • Critical Control Point: The internal temperature must not rise above -70°C. The lateral anion is kinetically generated.

  • Metalation: Stir at -78°C for 45–60 minutes. The solution often turns a deep yellow/orange color, indicating anion formation.

  • Trapping: Add the electrophile (1.2 equiv) (e.g., Benzyl bromide, Benzaldehyde) dropwise.[1]

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench: Quench with saturated NH4Cl. Extract with EtOAc.

Data: Typical Electrophile Efficiency

Electrophile ClassExampleTypical Yield (%)Notes
Alkyl Halides Benzyl Bromide65–80%Fast reaction; minimal side products.
Aldehydes Benzaldehyde55–70%Forms secondary alcohol.[1]
Silyl Chlorides TMSCl>85%Excellent for protecting/tagging.[1]

Protocol C: Riley Oxidation (SeO2)

Best For: Direct conversion of the 5-methyl group to an aldehyde (5-formyloxazole). Mechanism: Ene-reaction followed by sigmatropic rearrangement and dehydration.

Materials
  • Reagent: Selenium Dioxide (SeO2).[1][3][4][5]

  • Solvent: 1,4-Dioxane or Xylene (requires heating).

  • Additives: Water (trace) can accelerate the reaction but may lead to carboxylic acids.[1]

Step-by-Step Methodology
  • Setup: In a reaction vial, suspend SeO2 (1.2 equiv) in 1,4-Dioxane.

  • Addition: Add the 5-methyl oxazole substrate (1.0 equiv).

  • Heating: Heat the mixture to reflux (101°C) for 4–12 hours.

    • Observation: The deposition of black metallic selenium (Se0) indicates the reaction is progressing.

  • Workup: Filter the hot solution through a pad of Celite to remove the metallic selenium. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. The 5-formyloxazole is often stable enough for silica gel chromatography.

Visualization: Lateral Lithiation Pathway

The following diagram illustrates the mechanism and critical failure points for the lithiation strategy.

LithiationPathway Substrate 2-Substituted-5-methyloxazole Anion Lateral Anion (Lithiated Species) Substrate->Anion Deprotonation LDA LDA / THF / -78°C LDA->Anion Product 5-Functionalized Oxazole Anion->Product Trapping (Fast) Failure Ring Opening (Isocyanide formation) Anion->Failure Warming > -40°C Electrophile Electrophile (E+) Electrophile->Product

Figure 2: Lateral lithiation workflow. Note the red pathway indicating the risk of ring opening if temperature control is lost.

References

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Shaikh, N., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research. Retrieved from [Link]

  • Evans, D. A., et al. (1999). Selective lithiation of 2-methyloxazoles.[9] Applications to pivotal bond constructions in the phorboxazole nucleus. Organic Letters. Retrieved from [Link]

  • Schnürch, M., et al. (2007). Halogenation of Heterocycles. (Context on NBS reactivity in heterocycles). Retrieved from [Link][1]

Sources

Microwave-Assisted Synthesis of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry

The amalgamation of distinct heterocyclic scaffolds into a single molecular entity is a powerful strategy in modern drug discovery, often leading to compounds with enhanced biological activity or novel pharmacological profiles. The isoxazole and thiazole rings are both considered "privileged structures" in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds.[1][2] Isoxazole derivatives are known for their diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Similarly, the thiazole moiety is a cornerstone of many pharmaceuticals, imparting a wide range of biological activities.[5][6]

The target molecule, 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole, represents a novel hybrid structure with significant potential for further investigation in drug development programs. This application note provides a detailed, three-step protocol for the efficient synthesis of this compound, leveraging the advantages of microwave-assisted organic synthesis (MAOS). Microwave irradiation has been shown to dramatically reduce reaction times, increase product yields, and promote cleaner reactions compared to conventional heating methods, making it an ideal technology for rapid library synthesis and process optimization in a research and development setting.[7][8]

Overall Synthetic Strategy

The synthesis of the target molecule is accomplished through a three-stage process, commencing with the Hantzsch synthesis of the key thiazole intermediate, followed by the formation of an enaminone, and culminating in a microwave-assisted cyclocondensation to yield the final isoxazole-thiazole hybrid.

Synthetic_Pathway A Thioacetamide + 3-Chloro-2,4-pentanedione B 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (Key Ketone Intermediate) A->B Hantzsch Thiazole Synthesis (Microwave-Assisted) C (Z)-3-(dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one (Enaminone Intermediate) B->C + DMFDMA (Microwave-Assisted) D 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole (Target Molecule) C->D + Hydroxylamine HCl (Microwave-Assisted Cyclocondensation)

Figure 1: Three-step synthetic route to the target molecule.

Part 1: Synthesis of the Key Ketone Intermediate

The initial step involves the construction of the 2-methyl-4-acetylthiazole core via the well-established Hantzsch thiazole synthesis. This reaction classically involves the condensation of an α-haloketone with a thioamide.[9][10] Here, we employ a microwave-assisted variation to accelerate the reaction.[11][12]

Protocol 1: Microwave-Assisted Synthesis of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one

Materials:

  • Thioacetamide (1.0 eq)

  • 3-Chloro-2,4-pentanedione (1.0 eq)

  • Ethanol (sufficient volume for slurry)

  • Microwave reactor vials (10 mL) with stir bars

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine thioacetamide (1.0 eq) and 3-chloro-2,4-pentanedione (1.0 eq).

  • Add a minimal amount of ethanol to form a stirrable slurry.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes.

  • After cooling to room temperature, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one as a solid.

Part 2: Formation of the Enaminone Intermediate

Enaminones are versatile intermediates in heterocyclic synthesis.[13] They are readily prepared by the reaction of a methyl ketone with N,N-dimethylformamide dimethyl acetal (DMFDMA).[2][14] A solvent-free, microwave-assisted approach provides a rapid and efficient route to the desired enaminone.[10][12]

Protocol 2: Microwave-Assisted Synthesis of (Z)-3-(dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one

Materials:

  • 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq)

  • Microwave reactor vials (10 mL) with stir bars

Procedure:

  • In a 10 mL microwave reactor vial containing a magnetic stir bar, add 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (1.0 eq).

  • Add N,N-dimethylformamide dimethyl acetal (1.5 eq).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 20 minutes.

  • After cooling, the resulting crude product, (Z)-3-(dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one, can be used in the next step without further purification.

Part 3: Microwave-Assisted Cyclocondensation to the Target Molecule

The final step is the cyclocondensation of the enaminone intermediate with hydroxylamine hydrochloride to form the 5-methylisoxazole ring. The regioselectivity of this reaction is a critical consideration. The reaction of β-enamino ketones with hydroxylamine can potentially yield two regioisomers. However, by controlling the reaction conditions, particularly the pH, the formation of the desired 5-methyl-4-substituted isoxazole can be favored.[9][15] Microwave irradiation significantly accelerates this transformation.

Protocol 3: Microwave-Assisted Synthesis of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole

Materials:

  • (Z)-3-(dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Ethanol

  • Pyridine (catalytic amount)

  • Microwave reactor vials (10 mL) with stir bars

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a 10 mL microwave reactor vial, dissolve the crude (Z)-3-(dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and a catalytic amount of pyridine.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 10 minutes.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole.

Data Summary and Characterization

The following table summarizes the expected outcomes for the microwave-assisted synthesis compared to conventional heating methods, highlighting the efficiency of the microwave-assisted approach.

StepProductMethodReaction TimeYield (%)
11-(2-methyl-1,3-thiazol-4-yl)ethan-1-oneMicrowave15 min~85-95
Conventional4-6 h~70-80
2Enaminone IntermediateMicrowave20 min>90 (crude)
Conventional6-8 h~80-90
3Target MoleculeMicrowave10 min~80-90
Conventional3-5 h~65-75

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis.

Predicted Analytical Data for 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole:
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.4 (s, 1H, isoxazole-H), ~7.5 (s, 1H, thiazole-H), ~2.8 (s, 3H, thiazole-CH₃), ~2.6 (s, 3H, isoxazole-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~170 (isoxazole-C5), ~165 (thiazole-C2), ~158 (isoxazole-C3), ~150 (thiazole-C4), ~120 (thiazole-C5), ~115 (isoxazole-C4), ~20 (thiazole-CH₃), ~12 (isoxazole-CH₃).

  • HRMS (ESI): Calculated for C₉H₉N₂OS [M+H]⁺, found [M+H]⁺. The mass fragmentation pattern is expected to show characteristic losses of small molecules such as CO, CH₃CN, and cleavage of the isoxazole ring.[1][13]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental protocol for the final cyclocondensation step.

Experimental_Workflow start Start dissolve Dissolve enaminone in ethanol start->dissolve add_reagents Add Hydroxylamine HCl and Pyridine dissolve->add_reagents mw_reaction Microwave Irradiation (100 °C, 10 min) add_reagents->mw_reaction workup Aqueous Workup (Water, Ethyl Acetate) mw_reaction->workup purification Column Chromatography workup->purification end Final Product purification->end

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole Synthesis

Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Guide

Executive Summary & Strategy

The synthesis of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole represents a classic bi-heterocyclic assembly. While cross-coupling (e.g., Suzuki-Miyaura) is possible, it is often plagued by catalyst poisoning due to the isoxazole nitrogen and sulfur atoms.

Therefore, the most robust, high-yield industrial route is the Linear Assembly Strategy , specifically utilizing the Hantzsch Thiazole Synthesis . This involves constructing the thiazole ring onto a pre-functionalized isoxazole scaffold. This guide focuses on optimizing this specific pathway, as it offers the highest atom economy and scalability.

The Pathway:

  • Precursor: 4-Acetyl-5-methylisoxazole.

  • Activation:

    
    -Bromination to form 4-(2-bromoacetyl)-5-methylisoxazole.
    
  • Cyclization: Condensation with Thioacetamide to close the thiazole ring.

Critical Control Points (The "Yield Killers")

This section details the specific chemical bottlenecks where yields are typically lost and provides the corrective protocols.

Phase 1: The Bromination Bottleneck

Target Intermediate: 4-(2-bromoacetyl)-5-methylisoxazole

The Issue: Over-bromination (dibromide formation) or hydrolysis of the product. The Fix:

  • Reagent Choice: Avoid elemental bromine (

    
    ) if possible. Use Phenyltrimethylammonium tribromide (PTAB)  or N-Bromosuccinimide (NBS)  with p-TsOH catalysis. These provide a slow, controlled release of electrophilic bromine.
    
  • Stoichiometry: Strictly limit the brominating agent to 0.95 equivalents . It is better to leave 5% starting material (separable) than to generate 5% dibromide (inseparable and yield-killing).

  • Solvent System: Use a 3:1 mixture of DCM/Methanol . The methanol scavenges the generated acid, preventing acid-catalyzed degradation of the isoxazole ring.

Phase 2: The Hantzsch Cyclization

Target Product: 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole

The Issue: Formation of amorphous "tars" or trapping of the intermediate hydroxy-thiazoline. The Fix:

  • The "Clean" Protocol: Do not simply reflux.

    • Dissolve the

      
      -bromoketone in Ethanol (absolute) .
      
    • Add Thioacetamide (1.1 eq).

    • Crucial Step: Add solid

      
        (1.5 eq) directly to the flask.
      
  • Mechanism: The Hantzsch reaction generates HBr as a byproduct. If not neutralized in situ, the strong acid can protonate the isoxazole nitrogen, rendering the system water-soluble and difficult to extract, or causing ring-opening of the isoxazole.

  • Dehydration: Ensure the reaction is refluxed for at least 2 hours to drive the dehydration of the intermediate hydroxy-thiazoline to the aromatic thiazole.

Visualizing the Workflow

The following diagram illustrates the optimized reaction pathway and the critical decision nodes for troubleshooting.

G Start Start: 4-Acetyl-5-methylisoxazole Bromination Step 1: Bromination (NBS or PTAB, 0.95 eq) Start->Bromination Check1 QC: Check for Dibromide Bromination->Check1 Check1->Start > 5% Dibromide (Recrystallize) Intermed Intermediate: 4-(2-bromoacetyl)-5-methylisoxazole Check1->Intermed < 2% Dibromide Cyclization Step 2: Hantzsch Cyclization (Thioacetamide + NaHCO3 in EtOH) Intermed->Cyclization Check2 QC: TLC Monitoring (Disappearance of Bromoketone) Cyclization->Check2 Check2->Cyclization Incomplete (Add heat/time) Workup Workup: Evaporate EtOH -> EtOAc/Water Partition Check2->Workup Complete Final Target: 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole Workup->Final

Caption: Optimized Hantzsch synthesis workflow with Quality Control (QC) checkpoints to prevent yield loss.

Troubleshooting & FAQs

This section addresses specific user scenarios based on common failure modes in this synthesis.

SymptomProbable CauseCorrective Action
Low Yield (<30%) Acid-catalyzed degradation of isoxazole.Add Base: Ensure

or

is present during the thiazole forming step to neutralize HBr.
Product is an Oil/Sticky Incomplete dehydration of the intermediate.Force Dehydration: Reflux the crude oil in Toluene with a Dean-Stark trap and catalytic p-TsOH for 30 mins to finish the aromatization.
Lachrymatory Fumes Unreacted

-bromoketone.
Quench: Wash the organic layer with 10% aqueous Sodium Thiosulfate to destroy active bromides before evaporation.
Impurity at R_f ~ 0.9 Dibrominated byproduct.Prevention: Reduce brominating agent to 0.95 eq. If present, purify via recrystallization from EtOH/Hexane (product crystallizes, dibromide stays in liquor).
NMR shows extra methyls Wrong regiochemistry (3,5-dimethyl vs 5-methyl).Check Precursor: Ensure you started with 4-acetyl-5-methylisoxazole, not 3-acetyl-5-methylisoxazole. The Hantzsch reaction retains the substitution pattern of the precursor.

Detailed Experimental Protocol (Best Practice)

Step 1: Synthesis of 4-(2-bromoacetyl)-5-methylisoxazole

  • Dissolve 4-acetyl-5-methylisoxazole (10 mmol) in THF (30 mL).

  • Add Phenyltrimethylammonium tribromide (PTAB) (3.57 g, 9.5 mmol) portion-wise over 15 minutes at 0°C.

  • Stir at room temperature for 2 hours.

  • Filter off the quaternary ammonium salt precipitate.

  • Concentrate the filtrate.[1] Note: The product is a lachrymator; handle in a fume hood.

Step 2: Synthesis of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole

  • Dissolve the crude bromoketone from Step 1 in absolute Ethanol (40 mL).

  • Add Thioacetamide (0.83 g, 11 mmol).

  • Add Sodium Bicarbonate (1.26 g, 15 mmol).

  • Reflux the suspension for 3 hours.

  • Cool to room temperature.

  • Workup: Remove Ethanol under reduced pressure. Resuspend residue in Ethyl Acetate (50 mL) and Water (50 mL). Separate layers.

  • Wash organic layer with Brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane (1:4) to obtain off-white needles.

References

  • Hantzsch Thiazole Synthesis Mechanism & Optimization

    • Source: Organic Syntheses, Coll. Vol. 3, p. 732 (1955).
    • Relevance: Found

      
      -haloketones with thioamides.[2]
      
    • Link:

  • Isoxazole Stability in Acidic Media

    • Source:Heterocycles, Vol 89, No 6. "Synthesis and Reactions of Isoxazoles."
    • Relevance: Supports the requirement for buffering (NaHCO3)
    • Link:

  • Use of PTAB for Selective Bromination

    • Source:Journal of Organic Chemistry, "Selective alpha-bromin
    • Relevance: Validates the use of PTAB over elemental bromine to avoid di-bromin
    • Link:

  • Synthesis of 4-(thiazol-4-yl)isoxazoles (Analogous Structures)

    • Source:Molecules 2001, 6(12), 1001-1009.
    • Relevance: Confirms the Hantzsch route efficiency for linking thiazoles to isoxazole 4-positions.
    • Link:

Sources

Purification techniques for separating isomers of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole Isomers

Technical Overview & Isomer Analysis

The Challenge: The synthesis of 4,5-disubstituted isoxazoles, such as 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole , frequently results in the formation of regioisomers.[1] This occurs primarily during the cyclocondensation of


-enamino diketones or 1,3-dicarbonyl equivalents with hydroxylamine hydrochloride. The two most common isomers encountered are:
  • Target Isomer (A): 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)isoxazole

  • Regioisomer (B): 3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)isoxazole (or 4-methyl-5-thiazolyl variants depending on the precursor).

These isomers possess identical molecular weights (LCMS indistinguishable) and very similar polarities, making separation by standard flash chromatography challenging. The key to successful purification lies in exploiting subtle differences in their dipole moments and crystal lattice energies.

Diagnostic Troubleshooting: Identification

Before attempting separation, you must confirm the ratio and identity of the isomers.

Q: How do I distinguish the target 5-methyl isomer from the 3-methyl impurity using NMR?

A: Proton NMR (


H-NMR) is the definitive method.
  • C5-Methyl vs. C3-Methyl Shift: The methyl group at the C5 position of the isoxazole ring typically resonates upfield (lower ppm) compared to the C3 position due to the electronic environment of the oxygen atom versus the nitrogen atom.

  • Ring Proton (H3 vs. H5): If your molecule has a proton on the isoxazole ring (e.g., at C3), the chemical shift of H3 (in the 5-methyl target) is generally observed around 8.0–8.5 ppm , whereas H5 (in the 3-methyl isomer) often shifts further downfield due to the adjacent oxygen.

FeatureTarget: 5-Methyl-4-substitutedImpurity: 3-Methyl-4-substituted
Isoxazole-CH3 (

)
~2.4 - 2.5 ppm~2.2 - 2.3 ppm
Isoxazole-H (

)
Singlet at C3 (distinct)Singlet at C5 (distinct)
NOE Signal NOE between CH3 and ThiazoleStronger NOE possible if sterics allow

Reference Grounding: 1H-NMR analysis of isoxazole regioisomers relies on the electronic effects of substituents at positions 3 and 5, which significantly influence the chemical shift of the remaining ring proton or methyl group [1].[2]

Purification Protocols

Protocol A: Optimized Flash Chromatography (Normal Phase)

Standard silica gel often fails to resolve these isomers. Use this modified protocol.

  • Stationary Phase: High-performance spherical silica (20–40 µm) or Amine-functionalized silica (NH2-SiO2). The basic nature of amine silica can enhance separation of acidic/basic heterocycles.

  • Mobile Phase Modifiers: Avoid simple Hexane/EtOAc.

    • Recommended System: Dichloromethane (DCM) / Methanol (MeOH) (99:1 to 95:5) or Toluene / Acetone (gradient).

    • Additives: Add 0.1% Triethylamine (TEA) if peak tailing occurs.

  • Loading: Do not overload. Use <1% w/w sample-to-silica ratio for difficult separations.

Protocol B: Recrystallization (The "Self-Cleaning" Method)

Isoxazole isomers often have vastly different solubility profiles.

  • Solvent Screen: Test Ethanol, Isopropanol (IPA), and Acetonitrile.

  • Procedure:

    • Dissolve the crude mixture in minimal hot Ethanol.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Critical Step: If the 5-methyl target is the major product, it will often crystallize first. If the 3-methyl isomer is the impurity, it tends to remain in the mother liquor.

    • Validation: Analyze the crystals vs. the filtrate by NMR.

Protocol C: Supercritical Fluid Chromatography (SFC)

The Gold Standard for Isomer Separation. If flash chromatography fails, SFC is the most reliable technique for separating structural and regioisomers of isoxazoles due to its high diffusivity and orthogonal selectivity.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based). Note: Even for achiral regioisomers, "chiral" columns often provide the best separation due to shape selectivity.

  • Co-Solvent: 10–20% Methanol or Ethanol in CO2.

  • Back Pressure: 120–150 bar.

Reference Grounding: SFC has been successfully applied to the separation of isoxazole analogues, achieving high purity (>98%) where liquid chromatography failed [2].[3]

Workflow Visualization: Purification Decision Matrix

PurificationWorkflow Start Crude Mixture: 5-Methyl vs 3-Methyl Isomer CheckNMR Step 1: 1H-NMR Diagnosis (Check Methyl/Ring H Shifts) Start->CheckNMR Recryst Step 2: Recrystallization Screen (EtOH or IPA) CheckNMR->Recryst If solid/crystalline Flash Step 3: Flash Chromatography (DCM/MeOH or Toluene/Acetone) CheckNMR->Flash If oil/amorphous SolidPure Solid is Pure Target? (>95%) Recryst->SolidPure SolidPure->Flash No (Enriched in Mother Liquor) Final Pure Isomer Isolated SolidPure->Final Yes FlashSuccess Separation Achieved? Flash->FlashSuccess SFC Step 4: Prep SFC (Chiralpak AD-H, CO2/MeOH) FlashSuccess->SFC No (Co-elution) FlashSuccess->Final Yes SFC->Final

Figure 1: Decision matrix for the purification of isoxazole regioisomers, prioritizing scalable crystallization before chromatographic interventions.

Frequently Asked Questions (FAQs)

Q: I am seeing a third spot on TLC that doesn't match either isomer. What is it? A: This is likely the oxime intermediate or an open-chain enaminone that failed to cyclize.

  • Fix: Treat the crude mixture with dilute acid (e.g., HCl in EtOH) or heat with a dehydrating agent to force cyclization of the intermediate into the desired isoxazole.

Q: Why does my product turn yellow/brown on the silica column? A: Isoxazoles, particularly those with thiazole substituents, can be acid-sensitive. Silica gel is slightly acidic (


).
  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane before loading your sample. This neutralizes the silica and prevents decomposition or acid-catalyzed isomerization [3].

Q: Can I use metal-catalyzed coupling to build the molecule instead of cyclization? A: Yes. To avoid regioisomer issues entirely, you can use a Suzuki-Miyaura coupling .

  • Strategy: React 4-iodo-5-methylisoxazole with (2-methylthiazol-4-yl)boronic acid . This bond formation is regioconserved, eliminating the formation of the 3-methyl isomer. However, you must then purify for Palladium (Pd) residues using a scavenger like SiliaMetS® Thiol [4].

References

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance . University of Florence. Available at: [Link]

  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography . PubMed (NIH). Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles . PubMed Central (NIH). Available at: [Link]

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib . PubMed Central (NIH). Available at: [Link]

Sources

Minimizing degradation of the isoxazole ring under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for scientists and researchers working with isoxazole-containing compounds. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of working with the isoxazole ring, particularly its sensitivity to acidic conditions. Our goal is to equip you with the knowledge to minimize degradation and ensure the integrity of your molecules throughout your synthetic and analytical workflows.

Frequently Asked Questions (FAQs)

Q1: Why is the isoxazole ring sensitive to certain chemical conditions, especially acids?

The perceived stability of the isoxazole ring can be deceptive. While it is an aromatic heterocycle, its reactivity is largely governed by the inherent weakness of the nitrogen-oxygen (N-O) bond.[1][2] This bond is the most labile part of the ring system and is susceptible to cleavage under various conditions, including strong acids, bases, and reduction.[1][2]

Under acidic conditions, the degradation mechanism typically begins with the protonation of the ring's nitrogen atom. This protonation increases the electrophilicity of the ring carbons, making them vulnerable to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This attack initiates a ring-opening cascade, often leading to the formation of β-amino enones or, upon hydrolysis, 1,3-diketones.[3] The precise degradation pathway and product profile can be heavily influenced by the substituents on the isoxazole ring.

Q2: My protocol requires an acidic step, like a Boc deprotection. I'm observing decomposition of my isoxazole-containing starting material. What's happening?

This is a classic challenge. Standard N-Boc deprotection protocols often call for strong acids like neat or highly concentrated trifluoroacetic acid (TFA).[4] While effective for removing the Boc group, these harsh conditions can be destructive to sensitive functional groups, including the isoxazole ring.

The strong acid protonates the isoxazole ring, triggering the degradation pathway described in Q1. Simultaneously, the acid cleaves the Boc group. The result is a mixture of your desired deprotected product and various ring-opened byproducts, leading to low yields and complex purification. The key is to find conditions that are acidic enough to cleave the Boc group efficiently but mild enough to leave the isoxazole ring intact.

Q3: Are substituents on the isoxazole ring important for its stability in acid?

Absolutely. The electronic and steric nature of substituents on the isoxazole ring plays a pivotal role in its stability.[5][6]

  • Electron-donating groups (EDGs) can increase the electron density on the ring, potentially making the nitrogen more basic and more susceptible to protonation, which is the first step in acid-catalyzed degradation.

  • Electron-withdrawing groups (EWGs) can decrease the ring's basicity, making it more resistant to protonation and therefore more stable in acidic media.

  • Steric hindrance around the ring, particularly from bulky groups at the 3- and 5-positions, can physically shield the N-O bond and hinder the approach of nucleophiles, thereby increasing the ring's kinetic stability.[3] For this reason, 3,5-disubstituted isoxazoles are generally considered to be quite robust.[3]

Troubleshooting Guide: Minimizing Degradation During Acidic Steps

This section provides actionable strategies and alternative protocols for common experimental scenarios where isoxazole degradation is a risk.

Scenario 1: Degradation during N-Boc Deprotection

You are treating your N-Boc protected, isoxazole-containing compound with standard 20-50% TFA in Dichloromethane (DCM) and observing significant byproduct formation via LC-MS.

The following diagram outlines a decision-making process for selecting a milder deprotection strategy.

G cluster_0 cluster_1 Strategy 1: Modify Brønsted Acid Conditions cluster_2 Strategy 2: Switch to Lewis Acid Catalysis cluster_3 Strategy 3: Avoid Acid Entirely start Observing Isoxazole Degradation during Boc Deprotection mod_tfa Use Diluted TFA or Lower Temp start->mod_tfa Quickest adjustment use_hcl Switch to HCl in Dioxane/MeOH start->use_hcl Common alternative use_weak_acid Use Weaker Organic/Inorganic Acids start->use_weak_acid For very sensitive substrates lewis_acid Employ Lewis Acids (e.g., ZnBr₂, AlCl₃, TMSI) start->lewis_acid Offers different selectivity non_acid Use Non-Acidic Methods (e.g., Thermolysis, Catalytic I₂) start->non_acid If all acidic methods fail

Caption: Troubleshooting workflow for selecting a milder N-Boc deprotection method.

1. Modify Standard Conditions:

  • Lower Temperature: Perform the reaction at 0 °C instead of room temperature. This slows the rate of isoxazole degradation more significantly than it slows the rate of deprotection.[4]

  • Dilute the Acid: Try using a lower concentration of TFA (e.g., 1-5% in DCM) and monitor the reaction carefully over a longer period.

2. Switch to a Milder Brønsted Acid: Strong acids like TFA (pKa ~0.3) can often be replaced by weaker acids that are still capable of cleaving the Boc group.[7] Formic acid (pKa 3.75) is a common, milder alternative.[8]

  • Recommended Milder Acids:

    • Formic Acid: Can be used neat or as a solution in an appropriate solvent.

    • p-Toluenesulfonic acid (TsOH): Often provides milder conditions than TFA.[4]

    • Aqueous Phosphoric Acid: Has been reported for selective deprotection.[4]

    • HCl in a protic solvent: 1-4 M HCl in dioxane or methanol is a very common and effective alternative.[4]

3. Employ Lewis Acid Catalysis: Lewis acids coordinate to the carbonyl oxygen of the Boc group, facilitating its cleavage without the high proton concentration of Brønsted acids.[9] This can provide excellent selectivity.

  • Common Lewis Acids: Zinc bromide (ZnBr₂), Aluminum chloride (AlCl₃), Trimethylsilyl iodide (TMSI).[4][9]

  • Caution: Many Lewis acids can generate protic acids if trace amounts of water are present, so anhydrous conditions are critical for success.[9]

Data Summary: pH-Dependent Stability

Quantitative data on isoxazole stability is crucial for experimental design. The following data, adapted from a stability study of the isoxazole-containing drug Leflunomide, illustrates the significant impact of pH and temperature.[5]

pHTemperatureHalf-life (t½) of LeflunomideStability Assessment
4.025 °CStable (no degradation obs.)High
4.037 °CStable (no degradation obs.)High
7.425 °CStable (no degradation obs.)High
7.437 °C~7.4 hoursModerate
10.025 °C~6.0 hoursLow
10.037 °C~1.2 hoursVery Low

Key Takeaway: For this specific 3,5-disubstituted isoxazole, the ring is highly stable under acidic conditions (pH 4.0) even at physiological temperature, but degrades rapidly under basic conditions. While this specific molecule is acid-stable, the principle demonstrates that pH control is a critical parameter to manage.

Experimental Protocols

Protocol 1: Mild N-Boc Deprotection using HCl in 1,4-Dioxane

This protocol is a robust alternative to TFA for substrates containing acid-sensitive functionalities like an isoxazole ring.

Materials:

  • N-Boc protected, isoxazole-containing substrate

  • 4.0 M HCl in 1,4-Dioxane (commercial solution)

  • Anhydrous Dichloromethane (DCM) or 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve the N-Boc protected substrate in a minimal amount of anhydrous DCM or 1,4-dioxane in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical for minimizing potential side reactions.

  • Acid Addition: Slowly add the 4.0 M HCl in 1,4-dioxane solution (typically 5-10 equivalents relative to the substrate) to the stirred solution at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30-60 minutes. The reaction may take anywhere from 1 to 6 hours. Do not let the reaction warm to room temperature unless it is proceeding very slowly.

  • Quenching: Once the reaction is complete, carefully quench the excess acid by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. If necessary, add more DCM or Ethyl Acetate to facilitate phase separation. Extract the aqueous layer two more times with your organic solvent of choice.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude amine hydrochloride salt as required, typically by chromatography or recrystallization.

Mechanistic Insight: Acid-Catalyzed Degradation Pathway

Understanding the mechanism of degradation is key to preventing it. The diagram below illustrates the generally accepted pathway for the acid-catalyzed ring-opening of an isoxazole.

Caption: Proposed mechanism for isoxazole degradation under acidic conditions.

References

  • Kashima, C. (1979). synthetic reactions using isoxazole compounds. HETEROCYCLES, 12(10), 1343. Available at: [Link]

  • Kalgutkar, A. S., Nguyen, H. T., Vaz, A. D., et al. (2003). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]

  • Jackson, K. L., Szeto, I. G., Seebald, L. R., & Shepard, S. G. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au. Available at: [Link]

  • Lewis Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Jackson, K. L., Szeto, I. G., Seebald, L. R., & Shepard, S. G. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. Available at: [Link]

  • Ortiz, C. S., & de Bertorello, M. M. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of Pharmaceutical Sciences, 83(10), 1457-1460. Available at: [Link]

  • Isoxazole. Wikipedia. Available at: [Link]

  • Discussion on ResearchGate. Trifluoroacetic acid (TFA) or formic acid in solid phase extraction prior to ESI-LC-MS analysis?. Available at: [Link]

  • Discussion on Chromatography Forum. TFA alternatives, peptide purification. Available at: [Link]

  • Jad, Y. E., et al. (2026). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. Green Chemistry. Available at: [Link]

  • Jad, Y. E., et al. (2026). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. ResearchGate. Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules, 28(3), 1391. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(54), 34229-34255. Available at: [Link]

  • Ackerstaff, J., et al. (1989). Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping. Journal of Chromatography A, 469, 231-239. Available at: [Link]

Sources

Addressing steric hindrance in 4-position substitution of the oxazole ring

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Steric Hindrance in 4-Position Substitution of the Oxazole Ring Audience: Researchers, Scientists, and Drug Development Professionals

Technical Support Center: Oxazole C4 Functionalization

Welcome to the Advanced Heterocycle Synthesis Support Hub. You are likely here because you are experiencing low yields, regioselectivity issues, or complete reaction failure when attempting to install substituents at the 4-position of an oxazole ring.

The Core Problem: The oxazole ring presents a unique "perfect storm" of challenges at the C4 position:

  • Electronic Deactivation: C4 is the least acidic position (

    
     ranking: C2 
    
    
    
    20 > C5 > C4). Direct deprotonation is thermodynamically unfavorable compared to C2 or C5.
  • Steric Pocket: If the C5 position is substituted (common in drug scaffolds), the C4 position sits in a steric "valley" flanked by the C5 substituent and the nitrogen lone pair, making it difficult for bulky catalysts to approach.

This guide provides three distinct workflows to overcome these barriers: Direct Functionalization , Cross-Coupling Optimization , and De Novo Cyclization .

Decision Matrix: Select Your Workflow

Before proceeding, identify your starting material and constraints. Use the logic flow below to determine the optimal synthetic strategy.

Oxazole_Strategy Start START: Target C4-Substituted Oxazole Check_SM Analyze Starting Material Start->Check_SM Acyclic Acyclic Precursors (Aldehydes, Isocyanides) Check_SM->Acyclic Building from scratch RingExists Intact Oxazole Ring Check_SM->RingExists Late-stage functionalization VanLeusen STRATEGY A: De Novo Synthesis (Van Leusen / Cyclization) Acyclic->VanLeusen Check_C4 Is C4 Halogenated? RingExists->Check_C4 C4_H C4-H (Unsubstituted) Check_C4->C4_H No C4_X C4-Halogen (Cl, Br, I) Check_C4->C4_X Yes Check_C2_C5 Are C2/C5 Blocked? C4_H->Check_C2_C5 Blocked_Yes Yes Check_C2_C5->Blocked_Yes Blocked_No No Check_C2_C5->Blocked_No Direct_M STRATEGY B: Direct Metalation (TMP-Bases / Halogen Dance) Blocked_Yes->Direct_M Block_First Block C2/C5 or Switch to De Novo Blocked_No->Block_First Suzuki STRATEGY C: Cross-Coupling (Steric Ligand Optimization) C4_X->Suzuki

Figure 1: Strategic decision tree for selecting the synthesis pathway based on substrate availability and substitution patterns.

Module 1: Direct Functionalization (The "Halogen Dance")

Scenario: You have an oxazole ring and need to install a substituent at C4, but C2 and C5 are already occupied or you want to exploit the "Halogen Dance" phenomenon.

The "Halogen Dance" Protocol: One of the most elegant ways to bypass the low acidity of C4 is to start with a 5-bromooxazole . Upon treatment with LDA, the bromine atom migrates from C5 to C4, generating a thermodynamically stable 4-lithio species that can be trapped with electrophiles.

Step-by-Step Protocol:

  • Preparation: Dissolve 5-bromooxazole derivative (1.0 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C under Argon.

  • Lithiation: Add LDA (1.1 equiv) dropwise.

    • Critical Mechanism: The base deprotonates C4 (kinetic). The resulting 4-lithio-5-bromo species is unstable and rapidly rearranges (dances) to the more stable 5-lithio-4-bromo species if not trapped immediately, or vice versa depending on substituents. For C4 functionalization, we often exploit the migration to generate a 4-substituted product from a 5-bromo precursor.

  • Trapping: Add the electrophile (e.g., aldehyde, alkyl halide) at -78 °C.

  • Quench: Warm to RT and quench with saturated NH₄Cl.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Mixture of Regioisomers Incomplete "Dance" equilibration.Ensure the reaction stirs at -78 °C for at least 15-30 mins before adding the electrophile to allow thermodynamic equilibrium.
Ring Fragmentation Ring opening of the lithio-oxazole intermediate.Keep temperature strictly below -70 °C. If using C2-unsubstituted oxazoles, this path is high-risk; block C2 first.
Low Yield Moisture in LDA or solvent.Use fresh LDA or switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), which is less nucleophilic and reduces ring attack.

Module 2: Cross-Coupling (Overcoming Steric Bulk)

Scenario: You have a 4-halooxazole (Cl, Br, I) and need to couple it with a boronic acid/ester, but the reaction fails due to steric hindrance from a C5 substituent.

The Solution: "Fat" Ligands and PEPPSI Catalysts Standard catalysts like Pd(PPh₃)₄ fail here because the oxidative addition into the C4-X bond is slow, and the bulky C5 group prevents transmetallation. You must use electron-rich, bulky ligands that facilitate oxidative addition and create a spacious active pocket.

Recommended Catalytic Systems:

ComponentRecommendationWhy?
Catalyst Pd-PEPPSI-IPr or Pd(OAc)₂ + XPhos PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are highly active and robust against sterics.
Ligand XPhos , SPhos , or RuPhos These "Buchwald" biaryl phosphine ligands are designed to form a mono-ligated Pd(0) species that accommodates bulky substrates.
Base K₃PO₄ or CsF Anhydrous bases often work better for hindered substrates than aqueous carbonate.
Solvent 1,4-Dioxane or Toluene High-boiling non-polar solvents allow higher reaction temperatures (100-110 °C) to overcome the activation energy barrier.

Protocol for Hindered Suzuki Coupling:

  • Combine 4-halooxazole (1.0 equiv), Boronic acid (1.5 equiv), Pd-PEPPSI-IPr (2-5 mol%), and K₃PO₄ (2.0 equiv) in a vial.

  • Evacuate and backfill with Argon (3x).

  • Add dry 1,4-Dioxane.

  • Heat to 100 °C for 12-24 hours.

  • Pro-Tip: If conversion stalls, add a second portion of catalyst (1 mol%) after 12 hours.

Module 3: De Novo Synthesis (The "Van Leusen" Approach)

Scenario: Direct functionalization is failing due to extreme steric crowding. The best approach is to build the ring with the substituent already in place.

The Van Leusen Oxazole Synthesis: This reaction reacts an aldehyde with Tosylmethyl Isocyanide (TosMIC) to form the oxazole ring.[1][2] It is the gold standard for generating 5-substituted oxazoles, but can be adapted for 4,5-disubstituted systems using substituted TosMICs or specific conditions.

Key Advantage: The steric bulk is established during ring closure, avoiding the high energy barrier of approaching a pre-formed crowded center.

Protocol:

  • Reagents: Aldehyde (R-CHO) + TosMIC (or substituted TosMIC).

  • Base: K₂CO₃ or t-BuOK.

  • Solvent: Methanol or DME.

  • Mechanism: Base-induced addition of TosMIC to the aldehyde followed by cyclization and elimination of the tosyl group.

Comparison of Methods:

FeatureDirect LithiationSuzuki CouplingVan Leusen / Cyclization
Steric Tolerance Low to MediumMedium (with specialized ligands)High
C4 Accessibility Difficult (requires Halogen Dance)Requires 4-Halo precursorBuilt-in
Scalability Low (cryogenic)HighHigh
Best For... Simple alkyl/aryl additionsBiaryl formationPrimary scaffold construction

FAQ: Troubleshooting Specific Issues

Q1: I am trying to arylate C4 directly using Pd-catalysis (C-H activation), but I only get C5 arylation. Why? A: C5 is significantly more acidic and nucleophilic than C4. To achieve C4 selectivity via C-H activation, you generally must block the C5 position (e.g., with a methyl or phenyl group). If C5 is open, it will react first 99% of the time.

Q2: My 4-iodooxazole decomposes when I try to couple it. What's happening? A: 4-Iodooxazoles can be thermally unstable and light-sensitive. Switch to 4-bromooxazole or 4-chlorooxazole . While less reactive, they are more stable. Use a more active catalyst (like Pd-PEPPSI-IPr) to compensate for the stronger C-X bond.

Q3: Can I use the Cornforth Rearrangement to install a C4 substituent? A: Not directly. The Cornforth rearrangement moves a carbonyl group from C4 to C5. It is useful if you synthesized a 4-acyl oxazole and realized you actually needed the 5-acyl isomer. It does not "install" a new group at C4 from solution.

References

  • Strotman, N. A., et al. (2010).[3] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5." Organic Letters. Link

  • Schnürch, M., et al. (2007). "Halogen Dance Reactions on Oxazoles." Journal of Organic Chemistry. (Describes the migration of Br from C5 to C4). Link

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for Sterically Hindered Suzuki-Miyaura Cross-Couplings." Chemistry – A European Journal. Link

  • Van Leusen, A. M., et al. (1972). "Chemistry of Sulfonylmethyl Isocyanides. Base-Induced Cyclization to Oxazoles." Tetrahedron Letters. Link

  • Verrier, C., et al. (2008). "Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate." Journal of Organic Chemistry. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the oxazole scaffold represents a cornerstone of medicinal chemistry. This five-membered heterocycle, containing both oxygen and nitrogen, is a privileged structure found in numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic and structural characteristics allow for diverse interactions with biological targets, making it a versatile core for designing novel therapeutic agents.[3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of oxazole derivatives across key therapeutic areas, supported by experimental data and protocols to empower your research endeavors.

The Oxazole Core: A Privileged Scaffold in Drug Discovery

The inherent properties of the oxazole ring, such as its planarity, hydrogen bonding capability, and dipole moment, contribute to its frequent appearance in bioactive molecules.[2] Oxazole-containing drugs have been approved for a wide range of diseases, including inflammatory conditions, infections, and cancer, highlighting the scaffold's therapeutic potential.[4] Understanding how modifications to this core structure influence biological activity is paramount for the rational design of more potent and selective drug candidates.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of oxazole derivatives can be finely tuned by introducing various substituents at different positions of the oxazole ring and its appended functionalities. These modifications can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.

Anticancer Activity: Targeting Cellular Proliferation

Oxazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and DNA topoisomerases.[5][6] The SAR of these compounds is often dictated by the nature and position of substituents on aryl rings attached to the oxazole core.

A series of oxazolo[5,4-d]pyrimidine derivatives were evaluated for their inhibitory activity against cancer cell lines. The results indicated that the presence of a stereo-structure group was more effective than compounds lacking these substituents. Furthermore, bulky and flexible groups were found to play a crucial role in regulating kinase and cellular activity.[7] For instance, compound 14 in a studied series was identified as the most potent anticancer agent with IC50 values of 5.472, 4.260, and 5.837 µM against H460, B16F10, and A549 cell lines, respectively.[7]

In another study, a series of 2-methyl-4,5-disubstituted oxazoles were identified as potent inhibitors of tubulin polymerization, a mechanism shared with the successful anticancer agent combretastatin A-4 (CA-4).[8] Docking studies suggested that these compounds bind to the colchicine binding site of tubulin.[8]

Table 1: SAR of Oxazole Derivatives as Anticancer Agents

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
1a 4-ChlorophenylMethylHH4607.89[7]
1b 4-MethoxyphenylMethylHH4609.32[7]
1c 3,4,5-TrimethoxyphenylMethylHH460>50[7]
2a H4-Fluorophenyl3,4,5-TrimethoxyphenylMCF-70.0015[8]
2b H4-Chlorophenyl3,4,5-TrimethoxyphenylMCF-70.0021[8]
2c H4-Bromophenyl3,4,5-TrimethoxyphenylMCF-70.0028[8]

Note: The structures for the compounds in the table are generalized representations based on the cited literature. For precise chemical structures, please refer to the original publications.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Oxazole derivatives have been investigated as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] The non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, which features an oxazole core, is a testament to the therapeutic potential of this class of compounds in treating inflammatory conditions like osteoarthritis and rheumatoid arthritis.[4]

The anti-inflammatory efficacy of flurbiprofen-based oxadiazole derivatives was evaluated using a carrageenan-induced paw edema assay in mice. In this series, compound 10 demonstrated the highest activity, with an 83.33% reduction in edema after two hours.[9] Molecular docking studies indicated that these compounds form stable interactions with the COX-2 binding site.[9]

Table 2: SAR of Oxazole Derivatives as Anti-inflammatory Agents

Compound IDR-Group on Phenyl Ring% Inhibition of Paw EdemaReference
3a 4-NO266.66[9]
3b 4-Cl55.55[9]
3c 4-F44.44[9]
10 3,4-di-Cl88.33[9]
Flurbiprofen (Standard) -90.01[9]
Antibacterial Activity: Combating Microbial Resistance

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Oxazole derivatives have shown promise in this area, with some compounds exhibiting potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10]

The SAR of a series of 1,2,4-oxadiazole derivatives was explored, revealing that hydrophobic substituents, particularly halogens, on one of the phenyl rings were well-tolerated and often led to improved activity.[10] Conversely, the introduction of hydrogen-bond-donating groups generally resulted in decreased antimicrobial activity against S. aureus. For example, a 4-phenol derivative was only modestly active (MIC = 16 µg/mL), while a 2-benzyl alcohol derivative showed no activity.

Table 3: SAR of Oxadiazole Derivatives as Antibacterial Agents against S. aureus

Compound IDRing A SubstituentRing D SubstituentMIC (µg/mL)Reference
4a 4-Phenol4-Trifluoromethyl1[11]
4b 4-Chloropyrazole4-Trifluoromethyl0.5[11]
4c 5-Indole4-Trifluoromethyl2[11]
5a 4-Phenol4-Fluorine2[11]
5b 4-Chloropyrazole4-Fluorine1[11]
5c 5-Indole4-Fluorine4[11]

Experimental Protocols for Activity Assessment

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the biological activities of oxazole derivatives.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay is a widely used method to assess cell viability and proliferation.[12][13]

Principle: The assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of living cells.[12]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a suitable medium until they reach the exponential growth phase.[12]

    • Harvest the cells and perform a cell count to determine cell density.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the oxazole derivatives in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[15]

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[16]

    • Add 10-20 µL of the MTT solution to each well and incubate the plate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization:

    • After the incubation period, carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[16]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13][16]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard and reliable model for evaluating the acute anti-inflammatory activity of compounds.[17][18]

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[19] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[20]

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Use healthy adult rats or mice of a specific strain and weight range.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Divide the animals into groups (e.g., control, standard, and test groups), with at least five animals per group.

  • Compound Administration:

    • Administer the test oxazole derivatives orally or intraperitoneally at various doses to the test groups.

    • Administer the vehicle (e.g., saline or a suspension agent) to the control group.[17]

    • Administer a standard anti-inflammatory drug (e.g., indomethacin or phenylbutazone) to the standard group.[17]

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[18][21]

  • Measurement of Paw Edema:

    • Measure the volume of the injected paw immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[17]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Compare the percentage of inhibition of the test groups with the standard group to evaluate the anti-inflammatory potency.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This in vitro assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. After incubation, the MIC is determined as the lowest concentration of the agent at which there is no visible bacterial growth.[22]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the bacterial strain to be tested on a suitable agar medium overnight.

    • Prepare a bacterial suspension in a sterile broth or saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[22]

    • Dilute this suspension to achieve the final desired inoculum concentration in the microtiter plate (typically 5 x 10^5 CFU/mL).

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the oxazole derivative in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[23]

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

    • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.[23]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound in which no visible growth is observed.[22]

Visualizing Structure-Activity Relationships and Workflows

Graphical representations can significantly aid in understanding complex SAR data and experimental procedures.

Generalized SAR of Bioactive Oxazole Derivatives

SAR_Oxazole cluster_core Oxazole Core cluster_r1 Position 2 cluster_r2 Position 4 cluster_r3 Position 5 Oxazole R1 Aryl/Heteroaryl (e.g., Phenyl, Pyridyl) - Often crucial for target binding - Substitution pattern dictates potency and selectivity Oxazole->R1 Substitution at C2 R2 Aryl/Alkyl - Can influence pharmacokinetic properties - Modulates overall molecular shape Oxazole->R2 Substitution at C4 R3 Aryl/Alkyl/H - Often involved in interactions with the target's active site - Can be modified to fine-tune activity Oxazole->R3 Substitution at C5

Caption: Key positions on the oxazole scaffold for modification to modulate biological activity.

Experimental Workflow for SAR-Driven Drug Discovery

Workflow start Hypothesis: Oxazole scaffold as a starting point synthesis Synthesis of a library of oxazole derivatives with diverse substitutions start->synthesis screening Primary Biological Screening (e.g., In vitro assays like MTT, MIC) synthesis->screening sar_analysis Structure-Activity Relationship (SAR) Analysis screening->sar_analysis hit_id Identification of 'Hit' Compounds with promising activity sar_analysis->hit_id hit_id->synthesis Inactive/Revise Hypothesis lead_opt Lead Optimization: Further chemical modifications based on SAR data hit_id->lead_opt Active lead_opt->screening in_vivo In Vivo Testing of optimized leads (e.g., Animal models like paw edema) lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: A typical workflow for the discovery and development of oxazole-based therapeutic agents.

Conclusion and Future Perspectives

The oxazole scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. A thorough understanding of the structure-activity relationships of oxazole derivatives is critical for designing compounds with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. The experimental protocols and comparative data presented in this guide are intended to provide researchers with the foundational knowledge and practical tools to accelerate their drug discovery efforts in this exciting area of medicinal chemistry. Future research will likely focus on exploring novel substitutions, developing more sophisticated computational models to predict activity, and investigating the potential of oxazole derivatives in emerging therapeutic areas.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]

  • Springer Nature Experiments. MTT Assay Protocol. Available at: [Link]

  • Bio-protocol. Carrageenan-induced paw edema assay. Available at: [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]

  • Checkpoint lab. MTT Cell Assay Protocol. Available at: [Link]

  • World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • ResearchGate. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Available at: [Link]

  • FAO. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • Nature. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. Available at: [Link]

  • National Center for Biotechnology Information. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]

  • National Center for Biotechnology Information. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Available at: [Link]

  • National Center for Biotechnology Information. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Available at: [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Available at: [Link]

  • Springer Nature Experiments. Carrageenan-Induced Paw Edema in the Rat and Mouse. Available at: [Link]

  • ACS Publications. Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. Available at: [Link]

  • Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Available at: [Link]

  • MDPI. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Available at: [Link]

  • National Center for Biotechnology Information. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. Available at: [Link]

  • PubMed. Design, synthesis, and SAR study of novel flavone 1,2,4-oxadiazole derivatives with anti-inflammatory activities for the treatment of Parkinson's disease. Available at: [Link]

  • ResearchGate. Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. Available at: [Link]

  • MDPI. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Available at: [Link]

  • RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Available at: [Link]

  • PubMed. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Available at: [Link]

  • ResearchGate. Structure activity relationship of synthesized compounds. Available at: [Link]

  • ResearchGate. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

  • ResearchGate. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Available at: [Link]

  • PubMed. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Available at: [Link]

Sources

A Comparative Guide to Distinguishing Methyl-Oxazole Isomers with IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Challenge of Isomer Differentiation

In drug development and organic synthesis, the precise structural characterization of molecules is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different chemical, physical, and biological properties. Methyl-oxazoles are a prime example, where the position of the methyl group on the oxazole ring significantly influences the molecule's electronic distribution and, consequently, its reactivity and spectroscopic signature. Infrared spectroscopy offers a rapid and non-destructive method for distinguishing these isomers by probing their unique vibrational modes.

Fundamentals of IR Spectroscopy in Isomer Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds into various vibrational modes (stretching, bending, etc.). The frequency of the absorbed radiation is dependent on the bond strength and the masses of the atoms involved. For isomeric compounds like methyl-oxazoles, while the types of bonds are identical, their positions within the molecule lead to distinct vibrational coupling and, therefore, to unique IR absorption patterns. The "fingerprint region" of the IR spectrum, typically from 1500 to 400 cm⁻¹, is particularly rich in complex vibrational modes that are highly characteristic of the overall molecular structure, making it invaluable for distinguishing between isomers.

Distinguishing IR Bands of Methyl-Oxazole Isomers

The key to differentiating 2-methyl-oxazole, 4-methyl-oxazole, and 5-methyl-oxazole lies in the subtle shifts of the oxazole ring vibrations and the characteristic modes of the methyl group, which are influenced by its position.

Oxazole Ring Vibrations

The oxazole ring itself has several characteristic vibrational modes, including C=N stretching, C=C stretching, ring breathing, and various C-H bending vibrations. The position of the electron-donating methyl group alters the electron density and bond strengths within the ring, leading to shifts in these vibrational frequencies.

Methyl Group Vibrations

The methyl group introduces its own set of characteristic vibrations, primarily C-H stretching and bending modes. The frequencies and intensities of these bands can be influenced by the electronic environment of the carbon atom to which the methyl group is attached on the oxazole ring.

Comparative Analysis of IR Spectra

The following table summarizes the key distinguishing IR absorption bands for the three methyl-oxazole isomers. These assignments are based on a combination of experimental data and computational studies.

Vibrational Mode2-Methyl-Oxazole (cm⁻¹)4-Methyl-Oxazole (cm⁻¹)5-Methyl-Oxazole (cm⁻¹)Rationale for Distinction
=C-H Stretch (Oxazole Ring) ~3125~3120~3130The position of the C-H bond on the ring relative to the nitrogen and oxygen atoms influences its stretching frequency.
C-H Stretch (Methyl Group) ~2940~2930~2935The electronic environment of the methyl-substituted carbon affects the C-H bond strength.
C=N Stretch (Oxazole Ring) ~1580~1590~1570The methyl group's electron-donating effect influences the C=N bond order differently depending on its position.
C=C Stretch (Oxazole Ring) ~1510~1500~1520Similar to the C=N stretch, the C=C bond strength is sensitive to the methyl group's location.
Ring Breathing Mode ~1140~1150~1130This collective vibration of the entire ring is highly sensitive to the substitution pattern.
C-H Out-of-Plane Bending ~890, ~780~850~910, ~820These bands in the fingerprint region are highly characteristic and can be a key differentiator. The number and position of these bands depend on the number and location of adjacent C-H bonds on the ring.

Note: The exact peak positions can vary slightly depending on the sample phase (e.g., liquid, gas, or in solution) and the spectrometer's resolution.

Experimental Protocol for IR Spectral Acquisition

To obtain high-quality, reproducible IR spectra for the comparison of methyl-oxazole isomers, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.

I. Sample Preparation

  • Purity Verification: Ensure the purity of each methyl-oxazole isomer using a complementary analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can introduce extraneous peaks and complicate spectral interpretation.

  • Sample Form: For liquid samples, spectra can be acquired neat using a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory. For solid samples, prepare a KBr pellet or a Nujol mull. Consistency in sample preparation across all isomers is critical for a valid comparison. ATR is often preferred for its simplicity and minimal sample preparation.

II. Instrumentation and Data Acquisition

  • Spectrometer: Utilize a Fourier Transform Infrared (FTIR) spectrometer for its high sensitivity and resolution.

  • Background Spectrum: Before acquiring the sample spectrum, record a background spectrum of the empty sample compartment (for transmission) or the clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Spectral Range: Collect data in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient for distinguishing the key features of these isomers.

  • Number of Scans: Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and, if necessary, a baseline correction to obtain a clean spectrum.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for identifying an unknown methyl-oxazole isomer based on its IR spectrum.

Isomer_Identification_Workflow start Acquire IR Spectrum of Unknown region1 Analyze 4000-1500 cm⁻¹ Region (Functional Group Region) start->region1 region2 Analyze 1500-400 cm⁻¹ Region (Fingerprint Region) start->region2 ch_stretch Identify =C-H and -CH₃ stretches (~3120-2930 cm⁻¹) region1->ch_stretch cn_cc_stretch Identify C=N and C=C stretches (~1590-1500 cm⁻¹) region1->cn_cc_stretch compare Compare with Reference Spectra/ Data Table ch_stretch->compare cn_cc_stretch->compare ring_breathing Locate Ring Breathing Mode (~1150-1130 cm⁻¹) region2->ring_breathing oop_bend Analyze C-H Out-of-Plane Bending Patterns (~910-780 cm⁻¹) region2->oop_bend ring_breathing->compare oop_bend->compare identify Identify Isomer (2-Me, 4-Me, or 5-Me) compare->identify

Caption: Workflow for methyl-oxazole isomer identification using IR spectroscopy.

Conclusion

Infrared spectroscopy is a powerful and accessible tool for the differentiation of 2-methyl-oxazole, 4-methyl-oxazole, and 5-methyl-oxazole. By carefully analyzing the shifts in the oxazole ring vibrations and the characteristic bands of the methyl group, particularly within the fingerprint region, researchers can confidently identify the correct isomer. Adherence to a rigorous experimental protocol is essential for obtaining high-quality, comparable data. This guide provides the foundational knowledge and practical steps for leveraging IR spectroscopy to overcome the challenge of methyl-oxazole isomer identification in a research and development setting.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • NIST Chemistry WebBook. Oxazole. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.